Ethyl 4-nitrophenyl carbonate

Descripción general

Descripción

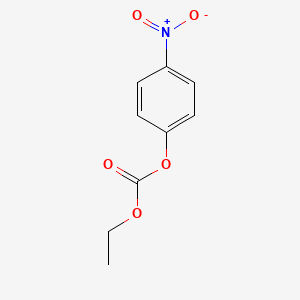

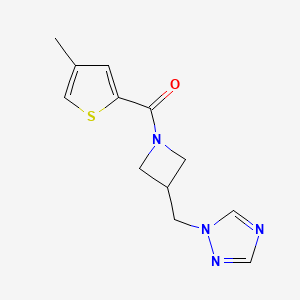

Ethyl 4-nitrophenyl carbonate, also known as Ethyl p-nitrophenyl carbonate, is a chemical compound with the formula C9H9NO5 . It is an ester of carbonic acid and 4-nitrophenol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-nitrophenyl carbonate consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight of the compound is 211.1715 .Aplicaciones Científicas De Investigación

Peptide Synthesis

Ethyl 4-nitrophenyl carbonate has been utilized in the synthesis of peptides. A study by Wünsch, Moroder, and Keller (1981) demonstrated the use of 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate for introducing the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids or amino acid derivatives. This method proved effective in peptide synthesis, as the amino-protecting group was stable under usual synthesis conditions and could be selectively cleaved (Wünsch, Moroder, & Keller, 1981).

Nucleophilic Reactivity Studies

Savelova et al. (2005) investigated the nucleophilic reactivity of hydroxide and hydroperoxide ions toward compounds including ethyl 4-nitrophenyl ethylphosphonate. This study, conducted in aqueous-alcoholic solutions, provided insights into the reactivity of ethyl 4-nitrophenyl carbonates in different solvent systems (Savelova et al., 2005).

Synthesis of Nitrophenyl Carbonates

Wang Da-hui (2010) synthesized 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, investigating the reaction mechanism and kinetics of its formation. This research contributes to the broader understanding of the synthesis processes of nitrophenyl carbonates (Wang Da-hui, 2010).

Pharmaceutical Applications

In the pharmaceutical sector, Nichifor, Coessens, and Schacht (1995) explored the use of 4-nitrophenyl carbonate for activating hydroxyl groups of polymers like poly(ethylene glycol) and dextran. This activation was pivotal in synthesizing 5-fluorouracil-polymer conjugates with peptide chains, relevant in drug delivery systems (Nichifor, Coessens, & Schacht, 1995).

Mechanistic Insights in Chemical Reactions

Castro, Pavez, and Santos (2001) conducted a kinetic study on the reactions of methyl aryl carbonates, including 4-nitrophenyl carbonates, with substituted phenoxide ions. Their research provided valuable insights into the mechanisms of these reactions, relevant to understanding the behavior of nitrophenyl carbonates in various chemical environments (Castro, Pavez, & Santos, 2001).

Propiedades

IUPAC Name |

ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJLSOXXIMLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-nitrophenyl carbonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)

![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2695759.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)

![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695764.png)